BENGHE Methodological & Application

Check Availability & Pricing

Probing the Landscape of Protein Misfolding: An
Application Guide to Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Fluoropropan-1-ol

Cat. No.: B147108

Introduction: Unveiling Misfolded States with
Fluorinated Alcohols

The study of protein misfolding is paramount in understanding a host of debilitating human
diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). These
pathologies are characterized by the aggregation of misfolded proteins into insoluble fibrils.[1]
[2] A central challenge in this field is the transient and heterogeneous nature of the intermediate
species that precede the formation of stable aggregates. Fluorinated alcohols, such as 2,2,2-
trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful
tools to populate and stabilize these early misfolded states, providing a window into the critical
initial events of protein aggregation.[3][4][5]

Unlike denaturants such as urea or guanidine hydrochloride that favor highly unfolded states,
fluorinated alcohols are known to induce the formation of non-native secondary structures,
particularly a-helices, in peptides and proteins that may otherwise adopt -sheet or random coil
conformations.[4][5][6] This unique property allows researchers to trap and characterize folding
intermediates that may be critical precursors to pathogenic aggregation.[5][7] This guide
provides a comprehensive overview of the mechanisms, applications, and detailed protocols
for utilizing fluorinated alcohols in the study of protein misfolding.

The Mechanistic Underpinnings of Fluorinated
Alcohol Action
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The precise mechanism by which fluorinated alcohols induce conformational changes in
proteins is a subject of ongoing investigation, with evidence supporting both direct and indirect
effects.[4][5][7]

» Direct Interactions: TFE and HFIP can directly interact with the protein backbone.[7] It is
proposed that these alcohols can replace water molecules, forming hydrogen bonds with the
peptide backbone and thereby stabilizing local secondary structures like a-helices.[7]

o Solvent-Mediated (Indirect) Effects: Fluorinated alcohols significantly alter the properties of
the aqueous solvent. They can disrupt the normal hydrogen-bonding network of water,
leading to a decrease in solvent polarity. This altered environment weakens hydrophobic
interactions that typically stabilize the tertiary structure of a protein, promoting a more
extended conformation where the formation of local secondary structures is favored. Some
studies suggest that TFE and HFIP can form micelle-like clusters that create a
"nanocrowding" effect, which can also influence protein folding rates.[3]

The effectiveness of these alcohols in inducing helical structures generally follows the order:
HFIP > TFE > isopropanol > ethanol > methanol.[3][8] This trend highlights the significant
contribution of the fluorine atoms to their potent effects.[8]

Core Methodologies for Studying Fluorinated
Alcohol-Induced Misfolding

Several biophysical techniques are particularly well-suited for characterizing the conformational
changes and aggregation propensity of proteins in the presence of fluorinated alcohols.

Circular Dichroism (CD) Spectroscopy: A Window into
Secondary Structure

CD spectroscopy is a cornerstone technique for monitoring changes in protein secondary
structure.[9][10] The far-UV CD spectrum (typically 190-260 nm) provides a characteristic
signature for different secondary structural elements.

» a-helices: Exhibit strong negative bands around 222 nm and 208 nm, and a strong positive
band around 192 nm.
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e [(-sheets: Show a negative band around 218 nm and a positive band around 195 nm.
e Random coils: Have a strong negative band near 200 nm.

By titrating a protein solution with a fluorinated alcohol and recording the CD spectra at each
concentration, one can monitor the transition from a native or unfolded state to a more
structured, often a-helical, intermediate. This allows for the determination of the concentration
of alcohol required to induce these changes and provides insights into the cooperativity of the

transition.[6]
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Caption: Workflow for CD spectroscopy analysis of protein misfolding.

Protocol: Characterizing TFE-Induced Secondary
Structure Changes using Circular Dichroism

Objective: To determine the effect of increasing concentrations of 2,2,2-trifluoroethanol (TFE)

on the secondary structure of a target protein.

Materials:
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Purified protein of interest (e.g., 0.1-0.2 mg/mL)
High-purity TFE

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
CD spectropolarimeter

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

Prepare a concentrated stock solution of your protein in the desired buffer. Ensure the buffer
components have low absorbance in the far-UV region.

Prepare a series of protein-TFE solutions with varying TFE concentrations (e.g., 0% to 60%
v/v). It is crucial to prepare these by adding the correct volumes of protein stock, buffer, and
TFE to maintain a constant protein concentration across all samples.

Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

Acquire a baseline spectrum of the buffer containing the highest concentration of TFE to be
used.

Measure the far-UV CD spectrum of each protein-TFE sample from 260 nm to 190 nm at a
controlled temperature (e.g., 25°C).

Process the data:
o Subtract the corresponding buffer baseline from each protein spectrum.

o Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) using the following
formula: MRE (deg cm2 dmol~1) = (Observed Ellipticity (mdeg)) / (10 * n * ¢ *I) where 'n' is
the number of amino acid residues, 'c' is the molar concentration of the protein, and 'l is
the path length of the cuvette in cm.

Analyze the results:
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o Plot the MRE at 222 nm as a function of TFE concentration to visualize the conformational
transition.

o Utilize deconvolution software to estimate the percentage of a-helix, B-sheet, and random
coil at different TFE concentrations.

Trustworthiness Check: The experiment should include a control protein with a known and
stable secondary structure to validate the instrument's performance and the experimental
conditions. Replicate measurements are essential to ensure the reproducibility of the results.

Thioflavin T (ThT) Fluorescence Assay: Detecting
Amyloid Fibril Formation

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence
quantum yield upon binding to the cross-f3-sheet structure of amyloid fibrils.[1][2] This property
makes it an invaluable tool for monitoring the kinetics of protein aggregation in real-time.[11] By
inducing misfolding with fluorinated alcohols and then monitoring the ThT fluorescence over
time, researchers can investigate how these partially folded intermediates are prone to
aggregation.
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Caption: Workflow for ThT fluorescence assay to monitor aggregation.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


http://www.assay-protocol.com/biochemistry/protein-fibrils/thioflavin-t-spectroscopic-assay.html
https://www.tandfonline.com/doi/full/10.1080/13506129.2017.1304905
https://bio-protocol.org/en/bpdetail?id=2941&type=0
https://www.benchchem.com/product/b147108?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol: Monitoring TFE-Induced Aggregation Kinetics
with Thioflavin T

Objective: To assess the propensity of a TFE-induced partially folded protein state to form

amyloid-like aggregates.

Materials:

Protein of interest

TFE

Thioflavin T (ThT)

Buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
96-well black, clear-bottom microplate

Plate reader with fluorescence capabilities

Procedure:

Prepare a ThT stock solution (e.g., 1 mM in water) and store it in the dark.

Prepare a reaction mixture containing the protein at the desired concentration, the optimal
concentration of TFE (as determined by CD spectroscopy or titration), and a final
concentration of ThT (typically 10-20 uM) in the appropriate buffer.[11]

Pipette replicates of the reaction mixture into the wells of the 96-well plate. Include negative
controls containing the buffer and ThT without the protein.

Place the plate in a plate reader set to the desired temperature (e.g., 37°C). It is often
beneficial to include intermittent shaking to promote aggregation.

Monitor the fluorescence intensity over time at an excitation wavelength of approximately
440-450 nm and an emission wavelength of around 480-490 nm.[1][12][13]

Analyze the data:
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o Plot the average fluorescence intensity against time for each condition.

o Analyze the resulting sigmoidal curve to determine key kinetic parameters, such as the lag
time (the time before a significant increase in fluorescence) and the apparent growth rate
(the slope of the exponential phase).[14][15][16]

Trustworthiness Check: To confirm that the observed increase in ThT fluorescence is due to
amyloid fibril formation, the final samples should be examined by other methods, such as
transmission electron microscopy (TEM) or atomic force microscopy (AFM), to visualize the
fibrillar morphology.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Atomic-Level Insights

NMR spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic
information about proteins in solution.[17][18] In the context of fluorinated alcohol-induced
misfolding, NMR can be used to:

« |dentify regions of the protein that undergo conformational changes.
o Characterize the structure of folding intermediates at the residue level.[17][19]
» Probe the dynamics of these intermediate states.

1H-1N HSQC (Heteronuclear Single Quantum Coherence) spectra are particularly useful as
they provide a "fingerprint" of the protein, with each peak corresponding to a specific backbone
amide proton and its attached nitrogen. Changes in the chemical shifts of these peaks upon the
addition of a fluorinated alcohol indicate conformational changes in those specific regions of
the protein.
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Caption: Workflow for NMR analysis of protein conformational changes.

Quantitative Data Summary

The optimal concentration of fluorinated alcohol and the resulting secondary structure changes
are highly protein-dependent. The following table provides illustrative examples from the

literature.
) Effective Predominant
. Fluorinated . Reference
Protein Concentration Structural .
Alcohol Technique
Range (viv) Change
_ , CD
-Lactoglobulin TFE 10-20% [-sheet to a-helix
Spectroscopy|6]
o Unfolded to o- CD
Melittin HFIP 5-15% ]
helix Spectroscopy|3]
Accumulation of
Low
Cytochrome ¢ HFIP ] a compact, Spectroscopy[20]
concentrations
denatured state
Stabilization of
Human Serum the native state CD &
_ TFE ~15-30% _
Albumin against urea Fluorescence|8]

denaturation

Troubleshooting and Considerations

» Protein Aggregation: High concentrations of fluorinated alcohols can sometimes lead to
protein precipitation.[21][22][23][24][25] It is advisable to perform experiments at various
protein concentrations and to visually inspect samples for turbidity.

o Hysteresis: The conformational transitions induced by fluorinated alcohols may not be fully
reversible. It is important to check for hysteresis by dialyzing out the alcohol and re-
examining the protein's structure.
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« Interpretation of ThT Assays: While ThT is a valuable tool, it is important to be aware of
potential artifacts. Some compounds can interfere with the assay, and not all amyloidogenic
proteins show a strong ThT response.[2]

Conclusion

Fluorinated alcohols are indispensable tools in the arsenal of researchers studying protein
misfolding and aggregation. By stabilizing partially folded intermediates, they provide a unique
opportunity to characterize the early conformational changes that can lead to the formation of
pathogenic amyloid fibrils. The judicious application of the biophysical techniques outlined in
this guide, coupled with careful experimental design and data interpretation, will continue to
yield critical insights into the fundamental mechanisms of protein misfolding diseases and aid in
the development of novel therapeutic strategies.

References

Hirota, N., Mizuno, K., & Goto, Y. (1997). Cooperative a-helix formation of beta-lactoglobulin
and melittin induced by hexafluoroisopropanol. Protein Science, 6(2), 416-421. [Link]

e Khan, J. M., Abdul-Rehman, B., & Khan, R. H. (2005). Influence of fluoro, chloro and alkyl
alcohols on the folding pathway of human serum albumin. Archives of Biochemistry and
Biophysics, 444(1), 46-55. [Link]

o Thioflavin T spectroscopic assay. (n.d.).

o Padin-Gonzalez, E., et al. (2021). Trifluoroethanol direct interactions with protein backbones
destabilize a-helices. bioRxiv. [Link]

e An, J., etal. (2014). Experimental Validation of the Role of Trifluoroethanol as a
Nanocrowder. The Journal of Physical Chemistry B, 118(40), 11643-11649. [Link]

e Konno, T., lwashita, J., & Nagayama, K. (1996). Fluorinated alcohol, the third group of
cosolvents that stabilize the molten-globule state relative to a highly denatured state of
cytochrome c. Protein Science, 5(5), 939-944. [Link]

e Hocking, H. G., et al. (2013). *°F NMR Studies of a Desolvated Near-Native Protein Folding
Intermediate. Journal of the American Chemical Society, 135(34), 12596-12599. [Link]

e Hamada, D., Kuroda, Y., & Goto, Y. (1996). Trifluoroethanol-induced stabilization of the
alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding.
Journal of Molecular Biology, 256(4), 728-738. [Link]

o Jasanoff, A., & Fersht, A. R. (1994). Mechanism of Helix Induction by Trifluoroethanol: A
Framework for Extrapolating the Helix-Forming Properties of Peptides from
Trifluoroethanol/Water Mixtures Back to Water. Biochemistry, 33(8), 2129-2135. [Link]

o Thioflavin T Assay. (2024). protocols.io. [Link]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.tandfonline.com/doi/full/10.1080/13506129.2017.1304905
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol.
[Link]

About TFE: Old and new findings. (2019). EurekAlert!. [Link]

Grabner, A., et al. (2021).

lovene, M., et al. (2019). About TFE: Old and New Findings. Current Protein & Peptide
Science, 20(5), 456-465. [Link]

He, K., et al. (2007). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical
Journal, 93(10), 3503-3512. [Link]

FTIR Spectroscopy for Analysis of Protein Secondary Structure. (n.d.).

About TFE: old and new findings. (n.d.).

Bom-Belo, V. D., et al. (2011). Role of partial protein unfolding in alcohol-induced protein
aggregation. Protein Science, 20(1), 122-131. [Link]

Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal
concentration and effect on aggregation. Royal Society Open Science, 4(1), 160651. [Link]
Neira, J. L. (2013). NMR as a Tool to Identify and Characterize Protein Folding
Intermediates. Archives of Biochemistry and Biophysics, 531(1-2), 90-99. [Link]

Udgaonkar, J. B. (2003). NMR studies of protein folding. Current Science, 84(2), 186-194.
[Link]

Evaluation of the Protein Secondary Structures Using Fourier Transform Infrared
Spectroscopy. (2011). DergiPark. [Link]

Determination of Protein Secondary Structures using FTIR Spectroscopy. (2025). Shimadzu.
[Link]

FTIR Analysis of Protein Structure. (n.d.). University of Wisconsin-Madison. [Link]

Dyson, H. J., & Wright, P. E. (1996). Insights into protein folding from NMR. Current Opinion
in Structural Biology, 6(1), 21-25. [Link]

Matsuo, K., et al. (2009). Secondary-structure analysis of alcohol-denatured proteins by
vacuum-ultraviolet circular dichroism spectroscopy.

Ader, C., et al. (2011). Kinetic analysis of protein aggregation monitored by real-time 2D
solid-state NMR spectroscopy. Journal of Biomolecular NMR, 50(1), 1-8. [Link]
Troubleshooting Guide for Common Protein Solubility Issues. (2025).

Using circular dichroism spectra to estimate protein secondary structure. (2007).

AlphaFold 2 and NMR Spectroscopy: Partners to Understand Protein Structure, Dynamics
and Function. (2022). Frontiers in Molecular Biosciences. [Link]

Detection and prevention of protein aggregation before, during, and after purification. (2004).
Analysis of protein aggregation kinetics. (2001). Methods in Enzymology, 338, 276-297.
[Link]

Fluorine: A new element in protein design. (2011). Biotechnology and Genetic Engineering
Reviews, 27(1), 217-234. [Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary
structure.

Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences.
[Link]

Kinetic analysis of aggregation data. (2013). Methods in Molecular Biology, 1017, 201-217.
[Link]

Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position
on an Internal Strand of Protein G B1 Domain. (2015). Biochemistry, 54(43), 6640-6647.
[Link]

Protein aggregation kinetics, mechanism, and curve-fitting: a review of the literature. (2016).
The Journal of Physical Chemistry B, 120(27), 6435-6459. [Link]

Detection and prevention of protein aggregation before, during, and after purification. (2004).
Structural basis for the enhanced stability of highly fluorinated proteins. (2011). Proceedings
of the National Academy of Sciences, 108(43), 17652-17657. [Link]

Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). International
Journal of Molecular Sciences, 22(19), 10478. [Link]

Circular Dichroism (CD) Analyses of Protein-Protein Interactions. (n.d.). SpringerLink. [Link]
Secondary-structure analysis of alcohol-denatured proteins by vacuum-ultraviolet circular
dichroism spectroscopy. (n.d.).

Assay Interference by Aggregation. (2017). Assay Guidance Manual. [Link]

Protein misfolding and amyloid nucleation through liquid—liquid phase separation. (2024).
Chemical Society Reviews. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thioflavin T spectroscopic assay [assay-protocol.com]
2. tandfonline.com [tandfonline.com]

3. Cooperative alpha-helix formation of beta-lactoglobulin and melittin induced by
hexafluoroisopropanol - PMC [pmc.ncbi.nim.nih.gov]

4. About TFE: Old and new findings | EurekAlert! [eurekalert.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b147108?utm_src=pdf-custom-synthesis
http://www.assay-protocol.com/biochemistry/protein-fibrils/thioflavin-t-spectroscopic-assay.html
https://www.tandfonline.com/doi/full/10.1080/13506129.2017.1304905
https://pmc.ncbi.nlm.nih.gov/articles/PMC2143652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2143652/
https://www.eurekalert.org/news-releases/869961
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5. About TFE: Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin:
implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Influence of fluoro, chloro and alkyl alcohols on the folding pathway of human serum
albumin - PubMed [pubmed.ncbi.nim.nih.gov]

9. home.sandiego.edu [home.sandiego.edu]

10. Using circular dichroism spectra to estimate protein secondary structure - PMC
[pmc.ncbi.nlm.nih.gov]

11. bio-protocol.org [bio-protocol.org]

12. Thioflavin T Assay [protocols.io]

13. royalsocietypublishing.org [royalsocietypublishing.org]

14. Analysis of protein aggregation kinetics - PubMed [pubmed.ncbi.nim.nih.gov]
15. Kinetic analysis of aggregation data - PubMed [pubmed.ncbi.nim.nih.gov]

16. Protein aggregation kinetics, mechanism, and curve-fitting: a review of the literature -
PubMed [pubmed.nchbi.nlm.nih.gov]

17. NMR as a tool to identify and characterize protein folding intermediates - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Insights into protein folding from NMR - PubMed [pubmed.ncbi.nim.nih.gov]

19. °F NMR studies of a desolvated near-native protein folding intermediate
[pubmed.ncbi.nim.nih.gov]

20. Fluorinated alcohol, the third group of cosolvents that stabilize the molten-globule state
relative to a highly denatured state of cytochrome ¢ - PMC [pmc.ncbi.nlm.nih.gov]

21. Role of partial protein unfolding in alcohol-induced protein aggregation - PMC
[pmc.ncbi.nlm.nih.gov]

22. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
23. utsouthwestern.edu [utsouthwestern.edu]
24. info.gbiosciences.com [info.gbiosciences.com]

25. Detection and prevention of protein aggregation before, during, and after purification -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Probing the Landscape of Protein Misfolding: An
Application Guide to Fluorinated Alcohols]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30767740/
https://pubmed.ncbi.nlm.nih.gov/7799434/
https://pubmed.ncbi.nlm.nih.gov/7799434/
https://www.researchgate.net/publication/363041602_Trifluoroethanol_direct_interactions_with_protein_backbones_destabilize_a-helices
https://pubmed.ncbi.nlm.nih.gov/16272127/
https://pubmed.ncbi.nlm.nih.gov/16272127/
https://home.sandiego.edu/~josephprovost/nprot.2006.202.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728378/
https://bio-protocol.org/en/bpdetail?id=2941&type=0
https://www.protocols.io/view/thioflavin-t-assay-x54v9p4kqg3e/v1
https://royalsocietypublishing.org/rsos/article/4/1/160696/36801/Thioflavin-T-as-an-amyloid-dye-fibril
https://pubmed.ncbi.nlm.nih.gov/10507029/
https://pubmed.ncbi.nlm.nih.gov/23719918/
https://pubmed.ncbi.nlm.nih.gov/19071235/
https://pubmed.ncbi.nlm.nih.gov/19071235/
https://pubmed.ncbi.nlm.nih.gov/22982558/
https://pubmed.ncbi.nlm.nih.gov/22982558/
https://pubmed.ncbi.nlm.nih.gov/8930101/
https://pubmed.ncbi.nlm.nih.gov/23906334/
https://pubmed.ncbi.nlm.nih.gov/23906334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2144567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2144567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2927387/
https://synapse.patsnap.com/article/troubleshooting-guide-for-common-protein-solubility-issues
https://www.utsouthwestern.edu/research/core-facilities/structural-biology/assets/bondos.pdf
https://info.gbiosciences.com/blog/tips-for-preventing-protein-aggregation-loss-of-protein-solubility
https://pubmed.ncbi.nlm.nih.gov/12711344/
https://pubmed.ncbi.nlm.nih.gov/12711344/
https://www.benchchem.com/product/b147108#methods-for-studying-protein-misfolding-with-fluorinated-alcohols
https://www.benchchem.com/product/b147108#methods-for-studying-protein-misfolding-with-fluorinated-alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b147108#methods-for-studying-protein-misfolding-
with-fluorinated-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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